Cloruro de 1-Etilpiridinio

Descripción general

Descripción

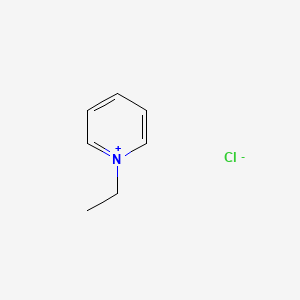

1-Ethylpyridinium Chloride is an organic compound with the molecular formula C7H10N.Cl and a molecular weight of 143.62 . It is generally available in most volumes . .

Chemical Reactions Analysis

1-Ethylpyridinium Chloride has been used in the reaction behavior of cellulose in pyridinium-based ionic liquids . The cellulose was treated with the ionic liquids at 120 °C, and was found to exhibit quite a different reaction behavior in each of the different ionic liquids .Aplicaciones Científicas De Investigación

Celdas Solares de Perovskita

El Cloruro de 1-Etilpiridinio (1-EC) se ha utilizado en el desarrollo de celdas solares de perovskita. Sirve como aditivo para controlar el crecimiento morfológico de los cristales de perovskita, lo que lleva a una morfología de película continua y densa que es crucial para las células solares de alta eficiencia . El compuesto también se ha utilizado para la pasivación de la superficie, reduciendo la densidad de defectos y mejorando la estabilidad a la humedad, lo que mejora la eficiencia de conversión de potencia y la estabilidad de las células solares .

Ciencia de la Madera

En la ciencia de la madera, el 1-EC se utiliza para estudiar el comportamiento de reacción de la celulosa en varios líquidos iónicos basados en piridinio. Se ha demostrado que disuelve y despolimeriza completamente la celulosa, lo que es significativo para comprender la conversión de lignocelulósicos y desarrollar nuevas tecnologías para la explotación de la biomasa .

Líquidos Iónicos

Como líquido iónico, el 1-EC exhibe propiedades que lo convierten en un “solvente verde”. Se ha estudiado su capacidad para disolver celulosa y otros compuestos orgánicos, ofreciendo una vía para procesos químicos respetuosos con el medio ambiente . Su papel en la despolimerización y posterior polimerización de la celulosa destaca su potencial en la ciencia e ingeniería de materiales .

Tratamiento de Celulosa

El 1-EC juega un papel en el tratamiento de la celulosa, donde actúa no solo como solvente sino también como reactivo. Puede despolimerizar la celulosa en compuestos de bajo peso molecular y luego facilitar su repolymerización en polímeros, lo que es valioso para la conversión química de la celulosa en materiales útiles .

Análisis de Lignina

El compuesto se ha utilizado para investigar el comportamiento de reacción de la lignina en las paredes celulares de la madera. Prefiere reaccionar con la lignina en lugar de la celulosa, lo que es importante para comprender los cambios químicos en la madera y para el desarrollo de nuevas tecnologías de tratamiento de la madera .

Seguridad y Manipulación

El this compound requiere una manipulación cuidadosa debido a sus posibles riesgos. Puede causar irritación en la piel y los ojos, y se recomiendan medidas de seguridad como el uso de guantes protectores y evitar la inhalación de vapores. También es importante evitar la contaminación ambiental durante su manipulación y eliminación .

Direcciones Futuras

1-Ethylpyridinium Chloride has been used to control the morphological growth of CH3NH3PbI3 during the one-step deposition method for preparing efficient planar heterojunction perovskite solar cells . This method has great benefits for exploiting new technologies for large-scale perovskite solar cells on the flexible substrate .

Mecanismo De Acción

Target of Action

It is known to be an important reagent and intermediate in various chemical reactions .

Mode of Action

It is often used as a catalyst, surfactant, dye intermediate, and industrial solvent .

Biochemical Pathways

1-Ethylpyridinium Chloride has been studied for its reaction behavior with cellulose in pyridinium-based ionic liquids . It was found that cellulose is completely dissolved and depolymerized in 1-Ethylpyridinium Chloride . Initially, cellulose was depolymerized into various low molecular weight compounds such as cellobiose, cellobiosan, glucose, levoglucosan, and 5-hydroxymethylfurfural . As the treatment continued, some of the low molecular weight compounds reacted to form polymers .

Result of Action

The result of the action of 1-Ethylpyridinium Chloride is the transformation of cellulose into various low molecular weight compounds and subsequent polymerization of those compounds .

Action Environment

The action of 1-Ethylpyridinium Chloride on cellulose was studied at a temperature of 120 °C . The reaction behavior of cellulose was found to be quite different in each of the different ionic liquids . Environmental factors such as temperature and the type of ionic liquid can influence the action, efficacy, and stability of 1-Ethylpyridinium Chloride .

Análisis Bioquímico

Biochemical Properties

1-Ethylpyridinium Chloride plays a significant role in biochemical reactions, particularly as a solvent and reagent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to dissolve and depolymerize cellulose, leading to the formation of low molecular weight compounds such as cellobiose, glucose, and levoglucosan

Cellular Effects

1-Ethylpyridinium Chloride influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of perovskite solar cells, 1-Ethylpyridinium Chloride controls the morphological growth of CH3NH3PbI3, leading to a continuous and dense morphology . This indicates its potential impact on cellular structures and functions.

Molecular Mechanism

The molecular mechanism of 1-Ethylpyridinium Chloride involves its interactions with biomolecules at the molecular level. It acts as a solvent and reagent, facilitating the dissolution and depolymerization of cellulose into various low molecular weight compounds . Additionally, it can influence the growth and morphology of perovskite crystals, highlighting its role in biochemical and material science applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethylpyridinium Chloride can change over time. Its stability and degradation are important factors to consider. For instance, it has been shown to exhibit a high variability of temperature ranges during phase transitions, such as freezing and melting . Understanding these temporal effects is crucial for its application in long-term biochemical studies.

Metabolic Pathways

1-Ethylpyridinium Chloride is involved in various metabolic pathways, particularly in the depolymerization of cellulose. It interacts with enzymes and cofactors to break down cellulose into low molecular weight compounds

Transport and Distribution

The transport and distribution of 1-Ethylpyridinium Chloride within cells and tissues are influenced by its solubility and interactions with transporters or binding proteins. Its high solubility in water facilitates its distribution within cellular environments

Subcellular Localization

1-Ethylpyridinium Chloride’s subcellular localization can affect its activity and function. While specific targeting signals or post-translational modifications have not been extensively studied, its role in controlling the growth and morphology of perovskite crystals suggests potential interactions with cellular compartments

Propiedades

IUPAC Name |

1-ethylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.ClH/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFMJCAPWCXUEI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883823 | |

| Record name | Pyridinium, 1-ethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2294-38-4 | |

| Record name | Ethylpyridinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2294-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethylpyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-ethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-ethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethylpyridinium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYLPYRIDINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38BQL5563G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1362576.png)

![6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B1362577.png)

![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1362581.png)

![2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1362593.png)